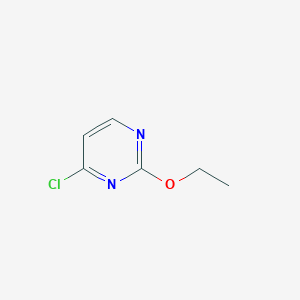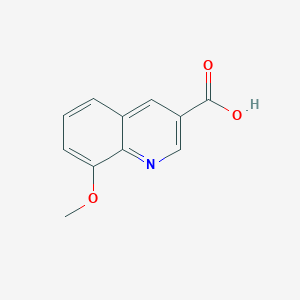
Dabsyl-L-tryptophan
Overview
Description
Dabsyl-L-tryptophan, also known as 4-Dimethylaminoazobenzene-4’-sulfonyl-L-tryptophan or Dbs-Trp-OH, is a compound with the molecular formula C25H25N5O4S and a molecular weight of 491.57 . It appears as a light yellow to brown powder or crystal .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, one paper discusses the enzymatic synthesis of L-tryptophan from D,L-2-amino-Δ2-thiazoline-4-carboxylic acid and indole by Pseudomonas sp .Molecular Structure Analysis
The molecular structure of this compound was analyzed in a study, which found that the compound forms a monoclinic crystal structure . The structure was solved by direct methods and refined to a final R value of 0.058 for 3152 reflections .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . .Scientific Research Applications
Tryptophan Metabolism and Pharmacological Targets : L-Tryptophan undergoes metabolism through several pathways, producing bioactive molecules that act across different organs via various mechanisms. The enzymes involved in L-tryptophan metabolism, along with the metabolites and their receptors, present potential therapeutic targets. This has implications in neurological, metabolic, psychiatric, and intestinal disorders, indicating a dynamic area of research for derivatives like Dabsyl-L-tryptophan (Modoux et al., 2020).
Aromatic Amino Acid Biosynthesis in Plants : The synthesis of L-tryptophan in plants, serving as a precursor for proteins and several natural products (e.g., pigments, alkaloids), showcases the importance of studying its pathways for agricultural and nutritional improvements. Understanding these biosynthetic pathways can aid in developing strategies to enhance L-tryptophan levels in crops, benefiting food science and nutrition (Maeda & Dudareva, 2012).
Health Benefits and Nutritional Value of Tryptophan : Analytical methods for measuring tryptophan in foods and human fluids highlight its nutritional significance. Tryptophan's role in the biosynthesis of serotonin, melatonin, and niacin suggests its potential in treating various human diseases. Research into the nutritional values of tryptophan-fortified foods and the safety of its consumption underlines the importance of derivatives like this compound in food science and health research (Friedman, 2018).
L-Tryptophan Production in Microbial Strains : The microbial synthesis of L-tryptophan, through metabolic engineering, provides a sustainable route for producing this essential amino acid. Engineering microbial strains for efficient L-tryptophan production involves optimizing metabolic fluxes and can be applicable to derivatives like this compound for various industrial applications (Gu et al., 2012).
Future Directions
While specific future directions for Dabsyl-L-tryptophan were not found in the search results, a comprehensive review on the metabolic engineering of Escherichia coli for L-tryptophan production discusses potential strategies to increase L-tryptophan production . These strategies could potentially be applied to the production of this compound.
Mechanism of Action
Target of Action
Dabsyl-L-tryptophan is a derivative of the essential amino acid L-tryptophan . The primary targets of this compound are likely to be similar to those of L-tryptophan, which plays a crucial role in protein synthesis and is a precursor for many bioactive compounds . .
Mode of Action
Considering its structural similarity to l-tryptophan, it can be hypothesized that this compound might interact with its targets in a manner similar to l-tryptophan . L-tryptophan is metabolized into several bioactive compounds that play central roles in physiology and pathophysiology .
Biochemical Pathways
L-tryptophan, the parent compound of this compound, is metabolized via three pathways: the indole pathway in bacteria, and the kynurenine and serotonin pathways in mammalian cells . These pathways produce several bioactive compounds that significantly affect mammalian physiology . It is plausible that this compound might be involved in similar biochemical pathways, but specific studies are needed to confirm this.
Pharmacokinetics
L-tryptophan undergoes extensive and complex metabolism along several pathways, resulting in many bioactive molecules . The bioavailability of this compound would depend on these ADME properties.
Result of Action
Metabolites of l-tryptophan, the parent compound, have been shown to play significant roles in various physiological functions, including gastrointestinal functions, immunity, metabolism, and the nervous system .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the gut microbiota has been shown to influence the metabolism of L-tryptophan . .
Properties
IUPAC Name |
(2S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O4S/c1-30(2)20-11-7-18(8-12-20)27-28-19-9-13-21(14-10-19)35(33,34)29-24(25(31)32)15-17-16-26-23-6-4-3-5-22(17)23/h3-14,16,24,26,29H,15H2,1-2H3,(H,31,32)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKGZXUAHWJTIA-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30555053 | |
| Record name | N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1-sulfonyl)-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30555053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97685-00-2 | |
| Record name | N-[[4-[2-[4-(Dimethylamino)phenyl]diazenyl]phenyl]sulfonyl]-L-tryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97685-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1-sulfonyl)-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30555053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7-Methoxy-1h-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1590755.png)








